molecular formula C12H23NO5S B062167 trans-4-(Boc-amino)cyclohexyl methanesulfonate CAS No. 177545-89-0

trans-4-(Boc-amino)cyclohexyl methanesulfonate

Cat. No.: B062167
CAS No.: 177545-89-0
M. Wt: 293.38 g/mol
InChI Key: AJDUFGPZEKPRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Boc-amino)cyclohexyl methanesulfonate (CAS: 177545-89-0, C₁₂H₂₃NO₅S, MW: 293.38) is a sulfonate ester derivative of trans-4-Boc-aminocyclohexanol. It serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of kinase inhibitors like DB18, a CLK kinase inhibitor . The compound features a tert-butoxycarbonyl (Boc)-protected amino group in the trans configuration on the cyclohexyl ring, which enhances stability during synthetic reactions. Its methanesulfonate (mesyl) group acts as a leaving group, facilitating nucleophilic substitutions, such as azidation, to generate intermediates like tert-butyl (cis-4-azidocyclohexyl)carbamate .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUFGPZEKPRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619362
Record name 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177545-89-0
Record name 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves sulfonating BOC-protected trans-4-aminocyclohexanol with methanesulfonyl chloride (MsCl). Key steps include:

  • Activation of Alcohol : The hydroxyl group of trans-4-(Boc-amino)cyclohexanol is activated via deprotonation using triethylamine (TEA) in dichloromethane (DCM) at 0–4°C.

  • Sulfonation : MsCl (1.5 equiv) is added dropwise, forming the mesylate intermediate.

  • Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction and drying.

Optimized Parameters :

  • Temperature : 0°C → 20°C (gradual warming).

  • Reagents : TEA (1.5 equiv), MsCl (1.5 equiv).

  • Yield : 100% (340 mg scale).

Advantages and Limitations

  • Pros : High yield, minimal byproducts, and short reaction time (2.5 hours).

  • Cons : Requires strict temperature control to avoid epimerization.

Multi-Step Industrial Synthesis from trans-4-Boc-Cyclohexanecarboxylic Acid

Synthetic Pathway

A scalable four-step process (CN107011216A) achieves the target compound with >98% purity:

Step 1: Reduction to trans-4-Boc-aminocyclohexanol

  • Reagents : Sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·Et₂O).

  • Conditions : 0–10°C → 30°C, 6 hours.

  • Yield : 70% (3.5 kg from 5 kg starting material).

Step 2: Methanesulfonation

  • Reagents : Methanesulfonyl chloride, TEA in DCM.

  • Conditions : 0°C, 1 hour.

  • Yield : 98% (4 kg).

Step 3: Cyanide Displacement

  • Reagents : Sodium cyanide (NaCN) in tetrahydrofuran (THF).

  • Conditions : 60°C, 5 hours.

  • Yield : 75% (3 kg).

Step 4: Hydrolysis to Carboxylic Acid

  • Reagents : NaOH, HCl.

  • Conditions : 80°C, 24 hours.

  • Yield : 93% (2.8 kg).

Industrial Feasibility

  • Purity : ≥98% at each stage.

  • Catalyst Efficiency : Boron trifluoride enhances reduction selectivity.

  • Cost-Effectiveness : Avoids chromatography, favoring filtration and crystallization.

Catalytic Hydrogenation Approaches

One-Pot Trans-Selective Synthesis

CN108602758B discloses a hydrogenation method using Ru/Al₂O₃ catalysts to convert p-aminobenzoic acid derivatives into trans-4-amino-1-cyclohexanecarboxylic acid precursors.

Key Parameters :

  • Temperature : 100–115°C.

  • Pressure : ≤10 bar H₂.

  • Trans/Cis Ratio : >75%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.40 (s, 9H, Boc), 3.00 (s, 3H, Ms), 3.70–3.90 (m, 1H, cyclohexyl).

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O).

Purity Assessment

  • HPLC-UV : ≥99% purity (λ = 254 nm).

  • Chiral GC : Confirms trans configuration.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in:

  • Kinase Inhibitors : Serves as a rigid scaffold for ATP-binding site targeting.

  • Peptide Mimetics : Enables side-chain functionalization without racemization .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H25NO5S
  • Molecular Weight : 307.41 g/mol
  • CAS Number : 683269-95-6

The compound features a cyclohexyl ring with a Boc (tert-butyloxycarbonyl) amino group and a methanesulfonate moiety, enhancing its stability and solubility for biological applications .

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds .

Medicinal Chemistry

This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It has been utilized in the preparation of Janus Kinase inhibitors and other therapeutic agents, demonstrating its significance in drug development .

The compound exhibits notable biological properties, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, an inhibition zone of 15 mm was recorded at a concentration of 100 µg/mL against S. aureus .
  • Cytotoxic Effects : In vitro studies on human lung carcinoma A549 cells revealed dose-dependent cytotoxicity, with concentrations above 400 µM leading to significant necroptosis. This indicates potential applications in cancer therapy by targeting cancer cell survival pathways.
  • DNA Damage Response Modulation : The compound enhances the efficacy of alkylating agents like methyl methanesulfonate (MMS), increasing sensitivity to DNA damage in specific cancer cell lines. This suggests its potential role in sensitizing tumor cells to chemotherapeutics.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Cytotoxicity Assessment

Research conducted on A549 lung carcinoma cells demonstrated that treatment with varying concentrations of the compound resulted in marked cytotoxic effects. The study established a correlation between concentration and cell viability, suggesting its therapeutic potential as an anticancer agent.

DNA Damage Response Investigation

In another study, this compound was shown to enhance the effects of MMS on DNA damage response pathways. The findings suggest that this compound could be explored further for use in combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of trans-4-(Boc-amino)cyclohexyl methanesulfonate primarily involves its role as a reactive intermediate in organic synthesis. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Tosylate Analog: trans-4-(Boc-amino)cyclohexyl tosylate

Key Differences :

  • Sulfonate Group : Replaces methanesulfonate with 4-methylbenzenesulfonate (tosyl).
  • Molecular Weight : Higher at 369.5 g/mol (vs. 293.38 g/mol for the mesylate) due to the bulkier tosyl group .
  • Reactivity : Tosylates are superior leaving groups compared to mesylates, enabling faster substitution reactions under milder conditions. However, the mesylate’s smaller size may reduce steric hindrance in certain reactions .
  • Applications : Both are used in protecting-group strategies, but the tosylate’s higher molecular weight may affect solubility in polar solvents.

Methyl-Substituted Analog: trans-4-Methylcyclohexanol Methanesulfonate

Key Differences :

  • Structure: Lacks the Boc-amino group (CAS: 18508-92-4, C₈H₁₆O₃S, MW: 192.28).
  • Functionality: The absence of the Boc-protected amino group limits its utility in amine-directed reactions. Primarily used as a simple sulfonate ester in non-peptidic syntheses .
  • Physical Properties: Lower molecular weight and density (1.22 g/cm³ predicted) compared to the Boc-amino variant .

Methylamino Variant: Trans-(4-(methylamino)cyclohexyl)methanesulfonic Acid

Key Differences :

  • Amino Group: Features a free methylamino group (CAS: 2124221-12-9, C₈H₁₇NO₃S, MW: 207.29) instead of Boc-protected amine.
  • Reactivity: The unprotected amino group increases susceptibility to electrophilic attacks but requires careful handling under acidic/basic conditions.
  • Applications : Suitable for direct conjugation in drug discovery, whereas the Boc variant requires deprotection steps .

Stereoisomeric Considerations

  • Isomerization : Evidence highlights the importance of trans configuration in bioactive molecules. For example, Lewis acids can isomerize cis- to trans-Atovaquone, emphasizing the role of stereochemistry in pharmacological activity .
  • Synthetic Utility: The trans configuration in trans-4-(Boc-amino)cyclohexyl methanesulfonate ensures optimal spatial arrangement for subsequent azidation or cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 177545-89-0 C₁₂H₂₃NO₅S 293.38 Boc-amino, mesylate
trans-4-(Boc-amino)cyclohexyl tosylate 957035-42-6 C₁₈H₂₇NO₅S 369.5 Boc-amino, tosylate
trans-4-Methylcyclohexanol methanesulfonate 18508-92-4 C₈H₁₆O₃S 192.28 Methylcyclohexyl, mesylate
Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid 2124221-12-9 C₈H₁₇NO₃S 207.29 Methylamino, mesylate

Biological Activity

trans-4-(Boc-amino)cyclohexyl methanesulfonate is a synthetic compound with the molecular formula C12H23NO5SC_{12}H_{23}NO_5S and a molecular weight of approximately 293.38 g/mol. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, such as the antipsychotic drug cariprazine, which targets dopamine D3/D2 receptors. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during various chemical reactions, making it a valuable building block in medicinal chemistry.

While this compound itself does not exhibit a defined mechanism of action in biological systems, its role as a precursor in the synthesis of biologically active compounds illustrates its potential significance. For instance, it is involved in the synthesis of helical β-peptides and other oligomers that are crucial for drug discovery and development .

Applications in Medicinal Chemistry

The compound's utility extends to several therapeutic areas:

  • Antipsychotic Development : It serves as an intermediate in synthesizing cariprazine, which has shown efficacy in treating schizophrenia and bipolar disorder by modulating dopaminergic activity.
  • Peptide Synthesis : The Boc group allows for selective deprotection, facilitating the construction of complex peptide structures essential for various biological functions.
  • Potential Inhibitory Functions : Although direct biological activities are not extensively documented, compounds derived from this compound may exhibit inhibitory effects on specific enzymes or receptors due to their structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure TypeUnique Features
trans-2-Aminocyclohexanecarboxylic AcidAmino acid derivativePrecursor to this compound
Methanesulfonic Acid DerivativesSulfonic acid derivativesUsed for various esterifications and sulfonations
tert-Butoxycarbonyl AminesProtecting group for aminesCommonly used in peptide synthesis

The combination of a cyclic amine with a sulfonate ester enhances its utility in organic synthesis compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Reaction of methanesulfonyl chloride with trans-4-hydroxycyclohexyl carbamic acid tert-butyl ester in the presence of triethylamine.
  • Treatment with sodium hydrogen carbonate and lithium hydroxide to yield the final product.

These methods can be optimized for large-scale production using continuous flow reactors, enhancing yield and purity .

Case Study: Development of Antipsychotic Agents

A significant application of this compound is its incorporation into the synthesis pathway for cariprazine. Research indicates that cariprazine effectively targets dopamine receptors, leading to improved therapeutic outcomes in patients with schizophrenia and bipolar disorder. The structural modifications facilitated by this compound have been pivotal in developing novel antipsychotic medications .

Potential Future Research Directions

Given its role as a synthetic intermediate, further studies could explore:

  • Biological Assays : Investigating the biological activity of derivatives synthesized from this compound.
  • Mechanistic Studies : Understanding how modifications to this compound affect receptor binding and enzyme inhibition.
  • Therapeutic Applications : Exploring its potential use in other therapeutic areas beyond psychiatry.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing trans-4-(Boc-amino)cyclohexyl methanesulfonate, and what critical parameters govern its yield?

  • Methodological Answer : The compound is synthesized via a two-step process:

Boc Protection : React trans-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a catalyst like DMAP to form trans-4-(Boc-amino)cyclohexanol.

Mesylation : Treat the alcohol intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or THF, using a base (e.g., triethylamine) to scavenge HCl. Reaction completion is monitored by TLC or HPLC.

  • Critical Parameters : Temperature control (<0°C to room temperature), anhydrous conditions, and stoichiometric excess of MsCl (1.2–1.5 equiv) ensure high yields (typically >85%) .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for Boc tert-butyl group; δ 3.0–3.2 ppm for methanesulfonate methyl protons) and ¹³C NMR (δ 80–85 ppm for Boc carbonyl) confirm functional groups.
  • HPLC/MS : Purity (>98%) and molecular ion ([M+H]⁺ at m/z 310.3) are verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS.
  • Melting Point : Consistent with literature (114–118°C) .
  • X-ray Crystallography (if crystalline): Resolves trans-configuration of the cyclohexyl ring .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonate ester or Boc group. Desiccants (e.g., silica gel) are critical for long-term stability.
  • Decomposition Risks : Exposure to moisture or acidic conditions cleaves the Boc group, while base accelerates sulfonate ester hydrolysis. Monitor via periodic NMR or LC-MS .

Advanced Research Questions

Q. How does the trans-cyclohexyl configuration influence nucleophilic substitution reactions compared to cis isomers?

  • Methodological Answer :

  • Steric Effects : The trans configuration minimizes 1,3-diaxial interactions, favoring SN2 mechanisms with inversion of configuration. For example, reaction with amines (e.g., piperazine derivatives) proceeds via backside attack, confirmed by chiral HPLC retention time shifts .
  • Solvolysis Studies : In polar aprotic solvents (e.g., DMF), trans isomers exhibit faster reaction rates (k = 2.1 × 10⁻³ s⁻¹) than cis analogs due to reduced steric hindrance .

Q. What analytical strategies resolve contradictions in mechanistic studies (SN1 vs. SN2) for sulfonate ester reactions?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) : Compare reaction rates using deuterated solvents (e.g., DMSO-d₆ vs. DMSO). A primary KIE (k_H/k_D > 1.5) supports SN2.
  • Stereochemical Tracking : React with chiral amines and analyze diastereomer ratios via circular dichroism (CD) or NOESY NMR. Retention of configuration indicates SN1; inversion supports SN2 .

Q. How is the compound utilized in synthesizing bioactive molecules, and what coupling conditions optimize selectivity?

  • Methodological Answer :

  • Drug Intermediate Synthesis : The mesylate group reacts with nucleophiles (e.g., amines, thiols) under mild conditions. Example: Coupling with 2,3-dichlorophenyl-piperazine in DMF at 60°C for 12 hours yields trans-N-Boc-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine, a precursor to neuropsychiatric drug candidates .
  • Optimization : Use phase-transfer catalysts (e.g., 18-crown-6) in biphasic systems (water/DCM) to enhance reaction rates and selectivity .

Key Research Findings

  • Stereochemical Control : The trans-configuration enhances reaction rates in nucleophilic substitutions by 30–40% compared to cis isomers, critical for high-yield pharmaceutical syntheses .
  • Isomerization Pathways : Lewis acids (e.g., BF₃·Et₂O) catalyze cis-to-trans isomerization of intermediates, enabling selective synthesis of trans products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.